3-(2,4-Dichlorophenyl)picolinic acid

Lipophilicity Drug-likeness Physicochemical property

3-(2,4-Dichlorophenyl)picolinic acid is a small-molecule aryl-substituted picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol. The compound features a carboxylic acid moiety at the 2-position of the pyridine ring and a 2,4-dichlorophenyl group at the 3-position.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261933-99-6
Cat. No. B6392274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)picolinic acid
CAS1261933-99-6
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)9-2-1-5-15-11(9)12(16)17/h1-6H,(H,16,17)
InChIKeyCGCUCRJGVINUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)picolinic acid (CAS 1261933-99-6): Sourcing Guide for a Positionally-Defined Picolinic Acid Building Block


3-(2,4-Dichlorophenyl)picolinic acid is a small-molecule aryl-substituted picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol [1]. The compound features a carboxylic acid moiety at the 2-position of the pyridine ring and a 2,4-dichlorophenyl group at the 3-position. As a member of the picolinic acid family, it is structurally related to several commercial herbicides (e.g., picloram, clopyralid) and is primarily procured as a research chemical or synthetic intermediate for agrochemical and pharmaceutical discovery programs [2]. Its computed XLogP3 of 3.6 and topological polar surface area of 50.2 Ų indicate moderate lipophilicity, a property that distinguishes it from more polar picolinic acid analogs [1].

Why Positional Isomerism Prevents Simple Substitution of 3-(2,4-Dichlorophenyl)picolinic acid (CAS 1261933-99-6)


Generic substitution among positional isomers of (2,4-dichlorophenyl)picolinic acid is not scientifically valid due to the critical influence of the aryl substitution position on the pyridine ring. In the picolinic acid herbicide class, the position of the carboxylic acid and other substituents on the pyridine ring is a primary determinant of biological activity, dictating the molecule's interaction with target enzymes such as auxin receptors or acetyl-coenzyme A carboxylase (ACCase) [1]. For example, within the broader family of picolinic acid herbicides, a shift in substitution from the 3- to the 6-position can completely alter herbicidal spectrum, potency, and crop selectivity [2]. While the 3-substituted isomer, 3-(2,4-dichlorophenyl)picolinic acid, is positioned for specific interactions that differ from its 4-, 5-, and 6-substituted isomers, direct substitution without validated comparative biological data risks project failure in lead optimization or structure-activity relationship (SAR) studies. Therefore, procurement must be isomer-specific, driven by the quantitative evidence of differentiation detailed in Section 3.

Quantitative Differentiation Guide for 3-(2,4-Dichlorophenyl)picolinic acid (CAS 1261933-99-6)


Positional Isomer Lipophilicity Comparison: LogP as a Predictor of Bioavailability

The predicted lipophilicity of 3-(2,4-dichlorophenyl)picolinic acid (XLogP3 = 3.6) differentiates it from its 4- and 6-substituted positional isomers, for which experimental or predicted logP values are typically lower due to differences in intramolecular interactions [1]. While direct experimental logD values for all isomers are not available, the computed XLogP3 for the target compound is 3.6, compared to a predicted XLogP3 of approximately 3.1 for the 6-substituted isomer, 6-(2,4-dichlorophenyl)picolinic acid [2]. This difference of approximately 0.5 log units suggests the 3-substituted isomer will exhibit higher membrane permeability, which is a critical parameter for programs screening for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical property

Electronic Effect of Substitution Position on Carboxylic Acid Acidity (pKa)

The position of the 2,4-dichlorophenyl group on the pyridine ring modulates the electron density of the aromatic system, directly affecting the acidity of the carboxylic acid group. The 3-position is unique in that it places the electron-withdrawing aryl group in conjugation with the carboxylic acid, potentially increasing its acidity relative to the 4- and 5-substituted isomers. A class-level analysis of similar picolinic acid derivatives suggests the pKa of 3-aryl picolinic acids can be lower by 0.5–1.0 pKa units compared to their 4-substituted counterparts [1]. This altered acidity impacts the compound's reactivity in amide coupling reactions and its ionization state at physiological pH, both critical factors in medicinal chemistry applications.

Physicochemical property Reactivity Synthesis

Selectivity Profile in Herbicidal Activity: Class-Level Inference for 3-Substitution

Within the picolinic acid herbicide patent space, the 3-position substitution pattern has been claimed to confer distinct selectivity profiles for the control of certain broadleaf weeds in cereal crops. Although specific greenhouse trial data for 3-(2,4-dichlorophenyl)picolinic acid is not publicly available, the patent literature establishes a clear structure-activity relationship: 3-aryl picolinic acids target auxin signaling pathways with a different selectivity index compared to 6-aryl isomers [1]. The 3-aryl substitution pattern is associated with reduced graminicide activity but potentially enhanced activity on key dicotyledonous weed species, making this isomer the preferred starting point for programs targeting selective broadleaf weed control in grass crops.

Herbicide discovery Structure-activity relationship Crop selectivity

Target Applications for 3-(2,4-Dichlorophenyl)picolinic acid (CAS 1261933-99-6) Based on Differentiated Properties


Lead Scaffold for Selective Broadleaf Herbicide Discovery Programs

Due to its predicted selectivity for dicotyledonous weeds over grass crops, inferred from the 3-aryl picolinic acid class-level SAR [1], 3-(2,4-dichlorophenyl)picolinic acid is well-suited as a primary chemical scaffold for cereal-selective herbicide lead optimization. Its higher predicted lipophilicity (XLogP3 = 3.6) over the 6-substituted isomer [2] further supports its potential for improved foliar uptake and translocation in target weeds.

Privileged Fragment for Intracellular Protein-Protein Interaction Inhibitors

The combination of moderate lipophilicity (XLogP3 = 3.6) [1] and the presence of both a hydrogen bond donor (carboxylic acid) and acceptors (N, Cl) makes this compound a useful fragment for medicinal chemistry programs targeting intracellular protein-protein interactions. Its enhanced acidity, inferred from the 3-substitution pattern, facilitates efficient amide bond formation during library synthesis [3].

Negative Control for Positional Isomer Profiling in Carbonic Anhydrase Assays

While the 6-substituted positional isomers of picolinic acid derivatives have shown inhibitory activity against human carbonic anhydrase II [3], the 3-substituted regioisomer is predicted to lack this activity due to the altered spatial arrangement of the aryl group. This makes 3-(2,4-dichlorophenyl)picolinic acid a suitable control compound for target engagement specificity assays in carbonic anhydrase drug discovery programs.

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